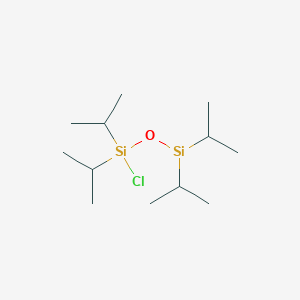
3-Chloro-1,1,3,3-tetraisopropyldisiloxane
Vue d'ensemble
Description
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a chemical compound with the molecular formula C12H28Cl2OSi2. It is a silylating reagent used primarily for the protection of hydroxy groups in organic synthesis. This compound is known for its ability to protect both 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in the field of nucleotide chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Trichlorosilane: One method to synthesize 3-Chloro-1,1,3,3-tetraisopropyldisiloxane involves starting with trichlorosilane.
From 1,1,3,3-Tetraisopropyldisiloxane: Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride (CCl4) in the presence of catalytic palladium(II) chloride (PdCl2).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 3-Chloro-1,1,3,3-tetraisopropyldisiloxane undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Protection Reactions: It is widely used as a silylating reagent to protect hydroxy groups in organic molecules.
Common Reagents and Conditions
Imidazole: Used in the presence of imidazole to form 1,3-tetraisopropyldisiloxanylidene derivatives.
Pyridine-DMF: Another common condition involves the use of pyridine-DMF for the protection of diols.
Major Products Formed
Applications De Recherche Scientifique
3-Chloro-1,1,3,3-tetraisopropyldisiloxane has several applications in scientific research:
Nucleotide Chemistry: It is used for the simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides, aiding in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides.
Chemical Delivery Systems: Employed in the formation of ribavirin chemical delivery systems.
Protecting Group Reagent: Serves as a protecting group reagent for open-chain polyhydroxy compounds and in the preparation of cyclic bridged peptides.
Mécanisme D'action
The mechanism by which 3-Chloro-1,1,3,3-tetraisopropyldisiloxane exerts its effects involves the formation of a stable silyl ether bond with hydroxy groups. This bond formation protects the hydroxy group from further reactions until it is selectively cleaved by fluoride ions or acidic conditions. The high steric demand of the tetraisopropyldisiloxane group enables discrimination between primary and secondary hydroxy groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropylsilyl Chloride: Another silylating reagent used for the protection of hydroxy groups.
Di-tert-butyldichlorosilane: Used for similar protection purposes but with different steric and electronic properties.
Trimethylsilyl Trifluoromethanesulfonate: Another protecting group reagent with different reactivity and stability profiles.
Uniqueness
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to simultaneously protect both 3’- and 5’-hydroxy functions of ribonucleosides, which is not commonly achieved by other silylating reagents. Its high steric demand also allows for selective protection of primary over secondary hydroxy groups, making it particularly useful in complex organic syntheses .
Propriétés
InChI |
InChI=1S/C12H28ClOSi2/c1-9(2)15(10(3)4)14-16(13,11(5)6)12(7)8/h9-12H,1-8H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGBFZFNLHLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)(C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















